Samarium phosphide

Magnetic materials Low-temperature physics Spintronics

Samarium phosphide (SmP, CAS 12066-50-1) is a binary rare-earth monopnictide semiconductor belonging to the NaCl-type (rock salt) crystal structure class, space group Fm3m, with a lattice parameter a = 0.5760 nm. As a member of the samarium monopnictide series SmX (X = N, P, As, Sb, Bi), SmP exhibits intermediate valence behavior and a narrow f‑band near the Fermi level, distinguishing it electronically from heavier pnictide analogs.

Molecular Formula PSm
Molecular Weight 181.3 g/mol
CAS No. 12066-50-1
Cat. No. B082878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium phosphide
CAS12066-50-1
Molecular FormulaPSm
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESP#[Sm]
InChIInChI=1S/P.Sm
InChIKeyQRVXKVFNBYFEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium Phosphide (SmP) CAS 12066-50-1: Crystal Structure and Semiconductor Classification for Technical Procurement


Samarium phosphide (SmP, CAS 12066-50-1) is a binary rare-earth monopnictide semiconductor belonging to the NaCl-type (rock salt) crystal structure class, space group Fm3m, with a lattice parameter a = 0.5760 nm [1]. As a member of the samarium monopnictide series SmX (X = N, P, As, Sb, Bi), SmP exhibits intermediate valence behavior and a narrow f‑band near the Fermi level, distinguishing it electronically from heavier pnictide analogs [2]. The compound is commercially available in multiple form factors including ingot, lump, powder, sputtering target, and wafer with up to 99.999% (5N) purity [3], and is registered under EPA TSCA Inventory with molecular weight 181.33 g/mol [4].

Why SmP Cannot Be Directly Substituted by Other Rare-Earth Monopnictides: Electronic and Magnetic Differentiation


Within the SmX (X = N, P, As, Sb, Bi) series, substitution of the pnictogen element produces systematic but non-linear changes in antiferromagnetic ordering temperature (TN), crystal-field splitting, bulk modulus, and electronic band character [1]. SmP exhibits a Néel temperature of 1.6 K, intermediate between SmN and SmAs (1.8 K), but significantly lower than SmSb (2.1 K) and SmBi (9 K), precluding simple interchange in low-temperature magnetic applications [2]. Furthermore, pressure-induced phase transition pressures from NaCl to CsCl structure decrease monotonically with increasing pnictogen atomic number from SmP to SmBi, meaning SmP possesses greater structural stability under compression than its heavier analogs [3]. These quantifiable divergences in low-temperature magnetic ordering and high-pressure structural response establish SmP as a distinct material entity requiring explicit specification for applications where these parameters are critical.

Quantitative Comparative Evidence: Samarium Phosphide (SmP) Versus SmX Analogs


Antiferromagnetic Ordering Temperature (TN) of SmP Compared to SmAs, SmSb, and SmBi

SmP exhibits an antiferromagnetic ordering (Néel) temperature of 1.6 K, which is 0.2 K lower than SmAs (1.8 K), 0.5 K lower than SmSb (2.1 K), and 7.4 K lower than SmBi (9 K) [1]. This systematic variation with pnictogen atomic number establishes SmP as the member with the second-lowest magnetic ordering temperature in the series, providing a distinct operational window for low-temperature magnetic device integration.

Magnetic materials Low-temperature physics Spintronics

Pressure-Induced Structural Phase Transition Onset of SmP Relative to Heavier SmX Compounds

First-principles calculations (FPLAPW with GGA-PBEsol) predict that SmP undergoes a NaCl-to-CsCl structural phase transition at a higher critical pressure than SmAs, SmSb, and SmBi, with the transition pressure systematically decreasing as the pnictogen atomic number increases [1]. SmP therefore demonstrates superior structural stability under compression compared to its heavier monopnictide analogs.

High-pressure physics Structural stability Materials under extreme conditions

Lattice Constant Matching for Epitaxial Growth on III-V Semiconductors

SmP adopts the NaCl-type structure (space group Fm3m) with a lattice parameter a = 0.5760 nm [1]. This value is distinct from other SmX compounds: SmN (a ≈ 0.504 nm), SmAs (a ≈ 0.591 nm), SmSb (a ≈ 0.627 nm), and SmBi (a ≈ 0.645 nm) [2]. The 0.5760 nm lattice constant of SmP provides a specific lattice mismatch profile when integrated epitaxially with common III-V substrates such as GaAs (a = 0.5653 nm, mismatch ≈ +1.9%) or InP (a = 0.5869 nm, mismatch ≈ -1.9%), enabling strain engineering that is not achievable with other SmX members.

Epitaxial heterostructures III-V semiconductor integration Thin-film growth

Electronic Band Character: Half-Metallic Behavior of SmP Versus SmN and SmSb/SmBi

mBJ-GGA calculations reveal that SmP and SmAs exhibit half-metallic character with moderate indirect band gaps in the minority-spin channel, whereas SmN shows a larger direct half-metallic gap, and SmSb/SmBi transition from semi-metallic to half-metallic behavior depending on the exchange-correlation functional used [1]. SmP's intermediate electronic character—half-metallic but with a moderate indirect gap—places it in a distinct functional niche within the SmX series.

Spintronics Half-metals Electronic structure

Intermediate Valence f-Electron Configuration Differentiating SmP from Sm Chalcogenides

Self-interaction corrected local-spin density approximation (SIC-LSDA) calculations demonstrate that SmP, like all Sm pnictides, adopts a ground state with five localized f-electrons forming a narrow f-band near the Fermi level, yielding intermediate valence behavior [1]. In contrast, Sm chalcogenides (SmS, SmSe, SmTe) exhibit a six-localized-f-electron semiconductor ground state that undergoes a first-order transition to an intermediate valence state only under compression. This fundamental difference in f-electron configuration between SmP and Sm chalcogenides establishes a clear electronic structure boundary that precludes substitution.

Strongly correlated electrons Intermediate valence Heavy fermion systems

Commercial Availability: SmP Form Factors and Purity Grades

Samarium phosphide is commercially available in multiple form factors including ingot, lump, powder, sputtering target, and wafer at 99.999% (5N) purity [1]. This range of high-purity product forms supports diverse synthesis and deposition methodologies, including molecular beam epitaxy (MBE), sputtering, and powder-based solid-state reactions, whereas many other SmX compounds are not routinely available as commercial sputtering targets or wafers.

Thin-film deposition Materials synthesis Semiconductor manufacturing

Priority Application Scenarios for Samarium Phosphide (SmP) Based on Comparative Evidence


Epitaxial Buried Conducting Layers in III-V Semiconductor Heterostructures

SmP thin films can be grown epitaxially as buried conducting layers within III-V semiconductor heterostructures, leveraging the NaCl-type structure and a lattice constant of 0.5760 nm that provides controlled strain when integrated with GaAs or InP substrates [1]. The 1.6 K antiferromagnetic ordering temperature ensures that at typical device operating temperatures (>4 K), SmP remains paramagnetic, avoiding magnetic interference with carrier transport [2]. This combination of structural compatibility and non-magnetic behavior at operational temperatures makes SmP suitable for high-frequency transistor contacts and buried interconnects in compound semiconductor integrated circuits.

Low-Temperature Spintronic Devices Exploiting Half-Metallic Character

The half-metallic electronic structure of SmP, characterized by metallic majority-spin and semiconducting minority-spin channels with a moderate indirect gap [1], positions it as a candidate spin injector or spin filter in spintronic heterostructures operating below 1.6 K. At millikelvin temperatures, the antiferromagnetic ordering of SmP may be exploited for exchange bias or spin-valve configurations. The distinct TN of 1.6 K provides a well-defined magnetic transition that can be used for temperature-calibrated switching in cryogenic spintronic circuits.

High-Pressure Research and Strain-Engineered Epitaxial Layers

The higher critical pressure for NaCl-to-CsCl structural phase transition in SmP compared to heavier SmX analogs [1] makes SmP a preferred material for high-pressure physics experiments requiring a structurally stable rare-earth monopnictide reference. In epitaxial thin-film form, the 0.5760 nm lattice constant enables tensile or compressive strain engineering on GaAs (mismatch ≈ +1.9%) or InP (mismatch ≈ -1.9%), respectively, allowing tuning of electronic band structure through deliberate strain without inducing phase instability up to higher pressures than would be tolerated by SmAs, SmSb, or SmBi.

Strongly Correlated Electron Research on Intermediate Valence Systems

SmP serves as a model system for investigating intermediate valence behavior in 4f-electron materials, with five localized f-electrons forming a narrow band near the Fermi level [1]. In contrast to Sm chalcogenides, which require applied pressure to enter the intermediate valence state, SmP exhibits this behavior at ambient conditions, facilitating experimental access to phenomena such as Kondo screening, heavy fermion formation, and valence fluctuations without the complexity of high-pressure sample environments. This makes SmP a more experimentally tractable platform for fundamental strongly correlated electron physics compared to pressure-dependent chalcogenide analogs.

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